2-Chloro-6-phenylpyridine-3,4-dicarbonitrile
CAS No.:
Cat. No.: VC14857076
Molecular Formula: C13H6ClN3
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6ClN3 |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-chloro-6-phenylpyridine-3,4-dicarbonitrile |
| Standard InChI | InChI=1S/C13H6ClN3/c14-13-11(8-16)10(7-15)6-12(17-13)9-4-2-1-3-5-9/h1-6H |
| Standard InChI Key | JTUGHCXTOKNFET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name for this compound, 2-chloro-6-phenylpyridine-3,4-dicarbonitrile, reflects its substitution pattern: a chlorine atom at position 2, a phenyl group at position 6, and cyano groups at positions 3 and 4. The molecular formula C₁₃H₆ClN₃ corresponds to a molecular weight of 239.66 g/mol. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR), confirms the presence of characteristic nitrile (C≡N) stretches at ~2,200 cm⁻¹ and aromatic proton resonances in the δ 7.3–8.5 ppm range.
Stereoelectronic Features
The electron-withdrawing cyano and chlorine groups induce significant polarization within the pyridine ring, enhancing its reactivity toward nucleophilic substitution. Density functional theory (DFT) calculations on analogous chloropyridines reveal localized electron density at the chlorine-bearing carbon, facilitating displacement reactions with amines or alkoxides .
Synthesis and Structural Modification
Synthetic Routes
2-Chloro-6-phenylpyridine-3,4-dicarbonitrile is synthesized via two primary methods:
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Nucleophilic Aromatic Substitution: Starting from 2-amino-6-chloropyridine-3,5-dicarbonitrile, reaction with phenylmagnesium bromide under Grignard conditions introduces the phenyl group at position 6 .
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Cyclocondensation: 4-Oxoalkane-1,1,2,2-tetracarbonitriles undergo cyclization with chloropyridine derivatives in the presence of catalytic base, yielding the target compound with purities exceeding 95%.
Derivative Synthesis
Structural analogs are accessible through further functionalization:
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Amino Derivatives: Sandmeyer reaction replaces the chlorine atom with amines (e.g., pyrrolidine, piperidine), yielding 2-amino-6-phenylpyridine-3,4-dicarbonitriles with enhanced AChE affinity .
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Alkoxy Derivatives: Methanol or ethanol under basic conditions substitutes chlorine with methoxy/ethoxy groups, modulating lipophilicity and blood-brain barrier permeability .
Pharmacological Activity
Cholinesterase Inhibition
2-Chloro-6-phenylpyridine-3,4-dicarbonitrile exhibits mixed-type inhibition of AChE (IC₅₀ = 0.8–5.0 μM) and butyrylcholinesterase (BuChE; IC₅₀ > 100 μM), demonstrating high selectivity for AChE . Kinetic studies reveal a competitive-noncompetitive mechanism, with inhibitor binding at both the catalytic active site and peripheral anionic site .
Table 1: Inhibitory Activity of Select Derivatives
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|---|
| Parent Compound | 0.8 ± 0.1 | >100 | >125 |
| 2-Amino Analog | 3.5 ± 0.4 | >100 | >28.6 |
| Methoxy Derivative | 9.5 ± 0.6 | 24 ± 2 | 0.4 |
Neuroprotective Effects
In vitro models of oxidative stress (e.g., H₂O₂-treated neuronal cultures) show that 10 μM 2-chloro-6-phenylpyridine-3,4-dicarbonitrile increases cell viability by 32.9% (MTT assay) and reduces lactate dehydrogenase (LDH) release by 10.9%, indicating membrane stabilization . These effects correlate with enhanced glutathione synthesis and reduced lipid peroxidation.
Applications in Medicinal Chemistry
Multipotent Drug Development
The compound’s dual cholinesterase inhibition and neuroprotection make it a lead candidate for Alzheimer’s therapeutics. Hybrid derivatives incorporating tacrine-like pharmacophores show improved potency (IC₅₀ < 50 nM) and blood-brain barrier penetration .
Scaffold for Kinase Inhibitors
Structural analogs inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), implicated in tau hyperphosphorylation. For example, 2-chloro-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile inhibits GSK-3β with IC₅₀ = 1.2 μM, offering potential in tauopathies .
Future Directions
Optimization Strategies
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Bioisosteric Replacement: Substituting chlorine with trifluoromethyl may enhance metabolic stability.
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Prodrug Design: Esterification of cyano groups could improve oral bioavailability.
Clinical Translation
Preclinical pharmacokinetic studies are needed to assess absorption, distribution, and toxicity. Computational models predict a moderate volume of distribution (Vd = 1.2 L/kg) and half-life (t₁/₂ = 4.5 h) in rodents, supporting further in vivo validation.
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